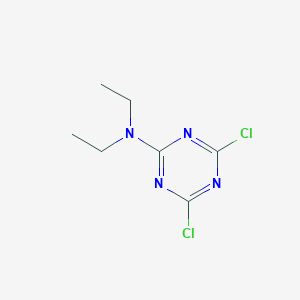

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2N4/c1-3-13(4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWCPNMPNFJCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938097 | |

| Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-19-6 | |

| Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-aminato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine, a crucial intermediate in the agrochemical and dye industries. The core of this synthesis lies in the selective monosubstitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with diethylamine. This document elucidates the underlying principles of sequential nucleophilic aromatic substitution, details a field-proven experimental protocol, and explains the critical causality behind each experimental choice to ensure reproducibility and high yield. It is intended for researchers, chemists, and process development professionals engaged in triazine chemistry.

Introduction and Significance

This compound is a key building block in organic synthesis. Its bifunctional nature, possessing two reactive chlorine atoms and a stable diethylamino group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. Most notably, it is an immediate precursor to herbicides such as Simazine, where the remaining chlorine atoms are subsequently substituted. The principles outlined herein are foundational to the synthesis of numerous 1,3,5-triazine derivatives.

The synthesis leverages the unique reactivity of cyanuric chloride , an inexpensive and readily available commodity chemical. The three chlorine atoms on the triazine ring can be replaced sequentially by various nucleophiles, a process governed primarily by temperature control.[1][2]

The Core Principle: Temperature-Controlled Sequential Nucleophilic Aromatic Substitution

The synthesis of substituted triazines from cyanuric chloride proceeds via a sequential nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the chlorine atoms on the highly electrophilic triazine ring is not uniform; it decreases significantly after each substitution.[3] The introduction of an electron-donating amino group deactivates the ring towards further nucleophilic attack, making subsequent substitutions require more forcing conditions.[4]

This differential reactivity is the cornerstone of selective synthesis and is governed by a well-established empirical rule:

-

First Substitution (Monosubstitution): Occurs readily at temperatures of 0-5 °C or lower.[1][5]

-

Second Substitution (Disubstitution): Requires temperatures around room temperature up to 50 °C .[2][5]

-

Third Substitution (Trisubstitution): Necessitates elevated temperatures, often above 60-80 °C .[5]

To synthesize this compound, the reaction must be meticulously controlled to favor monosubstitution, preventing the formation of di- and tri-substituted byproducts.

Synthesis Pathway and Mechanism

The primary pathway involves the direct reaction of one equivalent of cyanuric chloride with one equivalent of diethylamine under controlled, low-temperature conditions in the presence of an acid scavenger.

Caption: Reaction scheme for the synthesis of the target compound.

Causality Behind Experimental Choices

-

Expertise & Experience: Simply mixing the reagents is insufficient. The success of this synthesis hinges on precise temperature control. The first substitution is exothermic, and without an efficient cooling bath (e.g., ice-water), localized heating will occur, leading to the formation of the undesired di-substituted byproduct, 2-chloro-4,6-bis(N,N-diethylamino)-1,3,5-triazine. This impurity is difficult to separate and significantly reduces the yield of the target molecule.

-

Trustworthiness (Self-Validating System): The reaction generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the unreacted diethylamine, converting it into its non-nucleophilic ammonium salt and effectively quenching the reaction. The inclusion of an acid scavenger (a base such as sodium carbonate or a tertiary amine) is non-negotiable.[1][2] It neutralizes the HCl as it is formed, ensuring a continuous supply of the free amine nucleophile to drive the reaction to completion. The formation of a salt precipitate (e.g., NaCl) is a visual confirmation that the reaction and neutralization are proceeding.

Detailed Experimental Protocol

Caution: Cyanuric chloride is a lachrymator and can cause burns. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Materials:

-

Cyanuric Chloride

-

Diethylamine

-

Sodium Carbonate (anhydrous)

-

Methylene Chloride (or Acetone, THF)

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Setup: Charge a three-neck round-bottom flask with cyanuric chloride (1.0 eq) and methylene chloride (approx. 5-10 mL per gram of cyanuric chloride). Equip the flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice bath. It is critical that the temperature of the reaction mixture does not exceed 5 °C during the addition step.[1]

-

Nucleophile Preparation: In a separate beaker, dissolve diethylamine (1.0 eq) and sodium carbonate (2.0 eq, to act as both base and dehydrating agent) in a minimal amount of methylene chloride.

-

Controlled Addition: Transfer the diethylamine/sodium carbonate solution to the dropping funnel. Add this solution dropwise to the cold, stirred cyanuric chloride suspension over a period of 60-90 minutes. Maintain vigorous stirring and ensure the internal temperature remains between 0-5 °C .

-

Reaction: After the addition is complete, continue to stir the reaction mixture vigorously at 0-5 °C for an additional 2-3 hours to ensure completion.[1] Progress can be monitored via Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Filter the cold reaction mixture to remove the sodium chloride precipitate and excess sodium carbonate.

-

Wash the filtered solid with a small amount of cold methylene chloride.

-

Combine the filtrates.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization from a suitable solvent like hexane or ethanol-water.

Data Presentation: Key Reaction Parameters

| Parameter | Specification | Rationale |

| Reactants | Cyanuric Chloride, Diethylamine | Starting material and nucleophile. |

| Molar Ratio | ~1 : 1 (Cyanuric Chloride : Diethylamine) | Ensures selective monosubstitution. |

| Solvent | Methylene Chloride, Acetone, or THF | Inert aprotic solvent to dissolve reactants.[1][6][7] |

| Temperature | 0–5 °C | Most critical parameter. Prevents over-reaction and formation of di-substituted byproducts.[1][2][5] |

| Acid Scavenger | Sodium Carbonate or Tertiary Amine | Neutralizes HCl byproduct to prevent quenching of the nucleophile.[1] |

| Reaction Time | 3–4 hours (including addition) | Sufficient time for reaction completion at low temperature.[1] |

| Expected Yield | > 90% | High efficiency is expected with proper temperature control. |

Conclusion

The synthesis of this compound is a classic and highly instructive example of controlled nucleophilic aromatic substitution. The success of the protocol is not merely dependent on the correct stoichiometry but is critically dictated by rigorous temperature control. By maintaining the reaction temperature at or below 5 °C, the inherent differential reactivity of the chlorine atoms on the triazine ring can be exploited to achieve high selectivity and yield for the desired monosubstituted product. The principles and methodologies described herein provide a robust foundation for researchers and professionals working on the synthesis of diverse triazine-based compounds.

References

-

Marques, M., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

-

Marques, M., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Reactivity of TCT via sequential nucleophilic substitution. Available at: [Link]

-

Giomi, D., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

-

Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal. Available at: [Link]

-

Chemcess. (n.d.). Cyanuric Chloride: Properties, Reactions, Production And Uses. Available at: [Link]

-

Lee, S., et al. (2024). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. ACS Omega. Available at: [Link]

-

Zhang, Y., et al. (2024). Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration. MDPI. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Available at: [Link]

-

Chouai, A., et al. (2007). SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE.... Organic Syntheses. Available at: [Link]

Sources

- 1. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemcess.com [chemcess.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine

Introduction

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine, a member of the dichlorotriazine class of compounds, is a molecule of significant interest in various fields of chemical research and development. The reactivity of the two chlorine atoms on the triazine ring allows for sequential nucleophilic substitution, making it a valuable building block in the synthesis of a diverse range of functionalized molecules, including those with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization, from designing synthetic routes to developing formulations and assessing its environmental fate.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Beyond a simple tabulation of data, this document delves into the experimental methodologies for the determination of these properties, elucidating the scientific rationale behind the selection of specific techniques. This approach is intended to equip researchers, scientists, and drug development professionals with not only the essential data but also the practical knowledge to verify and expand upon these findings in their own laboratories.

Chemical Identity and Core Physical Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental physical constants. These properties are crucial for everything from calculating reaction stoichiometries to predicting its behavior in different physical states.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1722-19-6 | [1] |

| Molecular Formula | C₇H₁₀Cl₂N₄ | [1] |

| Molecular Weight | 221.09 g/mol | |

| Appearance | White to off-white crystalline solid (typical) | |

| Melting Point | 79-80 °C | [1] |

| Boiling Point | 102-104 °C at 0.8 Torr | [1] |

| Density | 1.348 g/cm³ | [1] |

Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire solid phase has transitioned to liquid are recorded as the melting range.

Causality of Experimental Choice: This method is chosen for its simplicity, small sample requirement, and the ability to visually observe the melting process, which provides qualitative information about purity.

Solubility Profile

The solubility of a compound in various solvents is a critical parameter that dictates its utility in different applications, including reaction conditions, purification methods, and formulation development.

While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment based on the behavior of similar s-triazine derivatives suggests it is likely soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in chlorinated solvents and some esters. Its solubility in water is expected to be low.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[2][3][4][5]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the vials are allowed to stand to permit the undissolved solid to settle. Centrifugation can be employed for a more complete separation of the solid and liquid phases.

-

Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantification: A calibration curve is constructed using standard solutions of the compound of known concentrations to accurately determine the concentration in the saturated solution.

Causality of Experimental Choice: The shake-flask method is chosen because it allows the system to reach true thermodynamic equilibrium, providing a reliable and reproducible measure of solubility. The use of HPLC or LC-MS for quantification offers high sensitivity and selectivity, which is essential for accurately measuring solubility, especially in solvents where it is low.

Caption: Isothermal shake-flask solubility determination workflow.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule are crucial for understanding its ionization state at different pH values. This is particularly important in drug development, as the charge of a molecule influences its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the nitrogen atoms of the triazine ring and the exocyclic amino group can exhibit basicity.

Experimental Protocol: pKa Determination for Water-Insoluble Compounds

Given the expected low water solubility of the target compound, direct potentiometric titration in aqueous media is challenging. Therefore, methods involving co-solvents or spectrophotometry are more appropriate.[6][7]

Methodology: Spectrophotometric pKa Determination

This method is suitable for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes with pH.

-

Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or DMSO). Aliquots of this stock solution are added to each buffer solution to a constant final concentration.

-

UV-Vis Spectroscopy: The UV-Vis absorbance spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the acidic and basic forms of the molecule have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.[8][9][10]

Causality of Experimental Choice: Spectrophotometry is a sensitive technique that requires only a small amount of sample. It is particularly well-suited for compounds with low water solubility, as the measurements can be performed in dilute solutions. The change in the electronic structure of the molecule upon protonation or deprotonation often leads to a measurable change in its UV-Vis spectrum, providing a direct handle on the ionization state.

Caption: Spectrophotometric pKa determination workflow.

Spectral Properties

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the following spectral features are expected:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups. Due to the potential for restricted rotation around the C-N bond connecting the diethylamino group to the triazine ring, the signals for the methylene (-CH₂-) and methyl (-CH₃) protons may appear as complex multiplets or broad signals at room temperature.[11] The methylene protons would likely appear as a quartet coupled to the methyl protons, which would in turn appear as a triplet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the triazine ring and the ethyl groups. The carbon atoms of the triazine ring attached to the chlorine atoms would be significantly deshielded and appear at a lower field. The chemical shifts of the ethyl carbons would be in the typical aliphatic region.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. Key expected vibrational bands for this compound include:

-

C-N stretching vibrations: Strong to medium bands in the region of 1250–1020 cm⁻¹ are characteristic of aliphatic amines.[13]

-

C=N stretching vibrations: The triazine ring will exhibit characteristic stretching vibrations.

-

C-Cl stretching vibrations: These will appear in the fingerprint region of the spectrum.

-

N-H stretching and bending: Since this is a tertiary amine, no N-H stretching or bending vibrations are expected.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.09 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

-

Fragmentation Pattern: The fragmentation of triazine derivatives often involves the loss of substituents from the ring.[14][15] For this compound, common fragmentation pathways could include the loss of a chlorine atom, an ethyl group, or cleavage of the triazine ring.

Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are largely dictated by the electrophilic nature of the triazine ring and the presence of the two chlorine atoms.

Reactivity with Nucleophiles

The chlorine atoms on the triazine ring are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the two chlorine atoms is not identical; the substitution of the first chlorine atom deactivates the ring towards further substitution, meaning that the second substitution requires more forcing conditions (e.g., higher temperature).[16][17] This differential reactivity allows for the sequential and controlled introduction of different nucleophiles.[18]

General Reactivity Trend: The reaction of dichlorotriazines with nucleophiles generally follows a temperature-dependent selectivity. The first substitution can often be achieved at low temperatures (e.g., 0-5 °C), while the second substitution typically requires room temperature or elevated temperatures.[17]

Caption: Sequential nucleophilic substitution on the dichlorotriazine core.

Hydrolytic and Thermal Stability

Triazine derivatives can be susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolytic stability of this compound would need to be experimentally determined but related triazine herbicides show varying degrees of persistence in aqueous environments.[19]

The s-triazine ring is generally thermally stable.[20] Decomposition at elevated temperatures would likely involve the loss of the substituents before the degradation of the triazine ring itself.[21] Thermal decomposition can lead to the release of toxic fumes, including nitrogen oxides and hydrogen chloride gas.[22]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[22][23]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[23][24] Avoid contact with skin and eyes.[24]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[23]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[24][25]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. By not only presenting the available data but also detailing the experimental protocols and the scientific principles behind them, this document serves as a valuable resource for researchers. A thorough understanding and application of these principles will facilitate the safe and effective use of this versatile chemical building block in a wide range of scientific endeavors.

References

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

PubMed. (n.d.). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. [Link]

-

Science Interactive. (n.d.). SAFETY DATA SHEET. [Link]

-

Drexel University. (2007). Safety Data Sheet. [Link]

-

ResearchGate. (n.d.). Dichlorotriazine reactive dye used in the study. [Link]

-

DTIC. (n.d.). Decomposition of Azo & Hydrazo linked Bis Triazines. [Link]

-

UCLA Chemistry. (n.d.). IR: amines. [Link]

-

PubChem. (n.d.). 4,6-Dichloro-1,3,5-trazin-2-amine. [Link]

-

IvyPanda. (2024). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. [Link]

-

Scirp.org. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

University of Massachusetts. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. [Link]

-

SpectraBase. (n.d.). 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(2-methylphenyl)-. [Link]

-

PubChem. (n.d.). 4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. [Link]

-

Universitat de Barcelona. (n.d.). Chapter 3 – Structural characterization of triazines. [Link]

-

NIST WebBook. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]

-

ResearchGate. (2025). Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

ResearchGate. (2025). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

-

National Institutes of Health. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]

-

Arkat USA. (n.d.). 1,3,5-Triazine as core for the preparation of dendrons. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. (n.d.). 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. [Link]

-

PubChem. (n.d.). 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethanol. [Link]

-

ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). [Link]

-

DTIC. (n.d.). The Thermal Decomposition of Thirty Commercially Available Materials at 300C. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (2025). Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ivypanda.com [ivypanda.com]

- 9. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 10. web.pdx.edu [web.pdx.edu]

- 11. tdx.cat [tdx.cat]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

- 24. cdms.telusagcg.com [cdms.telusagcg.com]

- 25. scienceinteractive.com [scienceinteractive.com]

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine reaction mechanism.

An In-Depth Technical Guide to the Reaction Mechanism of 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine

Abstract

This technical guide provides a comprehensive examination of the core reaction mechanisms governing the chemistry of this compound. As a key intermediate derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), this compound serves as a versatile scaffold in the synthesis of a diverse array of functionalized molecules for applications in drug discovery, materials science, and agrochemicals. The principal focus of this document is the elucidation of the Nucleophilic Aromatic Substitution (SNAr) mechanism, the influence of the resident N,N-diethylamino group on reactivity, and the strategic control of sequential substitutions. Detailed experimental protocols, mechanistic diagrams, and a discussion of the causality behind procedural choices are presented to provide researchers, scientists, and drug development professionals with a robust and practical understanding of this essential building block.

Introduction: The Privileged 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring is a foundational heterocyclic motif, valued for its unique electronic properties and predictable reactivity.[1] The presence of three electronegative nitrogen atoms renders the ring electron-deficient, making the carbon atoms highly electrophilic and thus susceptible to nucleophilic attack.[1][2] This inherent reactivity is most effectively harnessed starting from cyanuric chloride, where the three chlorine atoms can be displaced sequentially.

This compound is a disubstituted triazine, typically synthesized by reacting cyanuric chloride with one equivalent of diethylamine at a low temperature. The introduction of the electron-donating N,N-diethylamino group serves to moderate the reactivity of the two remaining chlorine atoms, establishing a hierarchical reactivity that is central to its utility as a chemical intermediate.[3] Understanding the principles that govern the substitution of these remaining chlorines is paramount for its effective application in multi-step synthesis.

The Core Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The overwhelmingly dominant reaction mechanism for this compound is the Nucleophilic Aromatic Substitution (SNAr) . This process is distinct from electrophilic aromatic substitution and proceeds via a two-step addition-elimination pathway.[1][4]

Mechanistic Steps

-

Nucleophilic Attack: The reaction is initiated when a nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the triazine ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4]

-

Chloride Elimination: The aromaticity of the triazine ring is rapidly restored through the expulsion of a chloride ion, which is an excellent leaving group. This results in the formation of the substituted product.[1]

The overall second-order nature of the reaction and the observed products are consistent with this SNAr mechanism.[2]

Hierarchical Reactivity and Controlled Sequential Substitution

The key to the synthetic utility of chlorotriazines is the ability to control the sequential substitution of the chlorine atoms. The reactivity of the chlorine atoms on the triazine ring is attenuated with each successive substitution by an electron-donating group.[3]

-

Cyanuric Chloride (Trichloro): Highly reactive. The first substitution typically occurs readily at 0 °C or below.[5]

-

This compound (Dichloro): The electron-donating diethylamino group reduces the electrophilicity of the ring carbons. Consequently, substituting the first of the two remaining chlorines requires more elevated conditions, typically room temperature.[5]

-

Monochloro-triazine: The introduction of a second nucleophile further deactivates the ring, necessitating more forcing conditions (e.g., elevated temperatures or prolonged reaction times) to displace the final chlorine atom.

This predictable modulation of reactivity allows for the rational, stepwise synthesis of unsymmetrically trisubstituted triazines by carefully controlling the reaction temperature and the order of nucleophile addition.[3]

| Substitution Step | Starting Material | Typical Reaction Temperature | Relative Reactivity |

| 1st Substitution | 2,4,6-Trichloro-1,3,5-triazine | 0 °C | High |

| 2nd Substitution | This compound | Room Temperature (approx. 20-25 °C) | Moderate |

| 3rd Substitution | 2-Chloro-4-Nu-6-diethylamino-1,3,5-triazine | Elevated Temperature (>50 °C to reflux) | Low |

Field-Proven Experimental Protocol: Sequential Amination

The following protocol details a self-validating system for the sequential nucleophilic substitution of this compound with a primary amine, followed by a second, different nucleophile.

Materials and Reagents

-

This compound

-

Nucleophile 1 (e.g., Benzylamine)

-

Nucleophile 2 (e.g., Morpholine)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl Acetate (EtOAc) / Hexane for TLC

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

Step 1: First Substitution (Monosubstitution)

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve in anhydrous DCM.

-

Reagent Addition: Add Nucleophile 1 (1.0 eq) to the solution, followed by the dropwise addition of DIEA (1.05 eq). Causality: DIEA is a non-nucleophilic base used to scavenge the HCl generated during the substitution, preventing the protonation and deactivation of the amine nucleophile.

-

Reaction: Stir the reaction mixture at room temperature (approx. 25 °C) for 12 hours.

-

Monitoring & Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new spot corresponding to the monosubstituted product should appear with a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

-

Workup (Optional Isolation): The reaction mixture can be diluted with DCM, washed sequentially with saturated NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 2-chloro-4-(benzylamino)-6-(diethylamino)-1,3,5-triazine. This intermediate can be purified or used directly in the next step.

Step 2: Second Substitution (Disubstitution)

-

Setup: To the reaction mixture (or the isolated intermediate) from Step 1, add Nucleophile 2 (1.1 eq) and an additional portion of DIEA (1.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 40 °C for DCM) and stir for 12-24 hours. Causality: The elevated temperature is necessary to overcome the higher activation energy required for the second substitution on the now more electron-rich and sterically hindered triazine ring.

-

Monitoring & Validation: Monitor the reaction by TLC until the intermediate spot from Step 1 has been completely consumed.

-

Workup and Purification: Cool the reaction mixture to room temperature. Dilute with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure trisubstituted triazine.

Conclusion

This compound is a cornerstone intermediate whose reactivity is governed by the principles of nucleophilic aromatic substitution. The deactivating effect of the N,N-diethylamino substituent establishes a predictable reactivity hierarchy, enabling the controlled, stepwise introduction of diverse nucleophiles through careful management of reaction conditions, primarily temperature. This guide has outlined the fundamental mechanism, provided a framework for predicting reactivity, and presented a validated experimental protocol. A thorough understanding of these principles empowers researchers to leverage this versatile building block for the efficient and rational design of complex, highly functionalized triazine-based molecules.

References

-

Nucleophilic aromatic substitution reactions of chlorotriazines. ResearchGate.

-

Kinetic study on the aromatic nucleophilic substitution reaction of 3,6‐dichloro‐1,2,4,5‐tetrazine by biothiols. Repositorio UC.

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate.

-

The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. BenchChem.

-

Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

-

Dynamic Nucleophilic Aromatic Substitution of Tetrazines. PMC - NIH.

-

1,3,5-Triazine as core for the preparation of dendrons. ARKAT USA.

-

2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine. PubChem.

-

2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethanol. PubChem.

-

Triazine‐based coupling reagents. ResearchGate.

-

Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers.

-

4,6-dichloro-N,N-dipropyl-1,3,5-triazin-2-amine. ChemSynthesis.

-

A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis. BenchChem.

-

Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI.

-

2-Amino-4,6-dichloro-1,3,5-triazine. Sigma-Aldrich.

-

This compound. Sigma-Aldrich.

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate.

-

N-(4,6-Dichloro-1,3,5-triazin-2-yl)aniline. ResearchGate.

-

Selective Synthesis of N-[2][6][7]Triazinyl-α-Ketoamides and N-[2][6][7]Triazinyl-Amides from the Reactions of 2-Amine-[2][6][7]Triazines with Ketones. Semantic Scholar.

-

4,6-Dichloro-N-ethyl-1,3,5-triazin-2-amine. PubChem.

-

4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine. PubChem.

-

Copper(II)-assisted hydrolysis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine. Part 3. Crystal structures of diaqua... RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine is a dichlorotriazine derivative with significant potential in synthetic chemistry and materials science. A critical physicochemical parameter governing its application, formulation, and reaction kinetics is its solubility in organic solvents. Publicly available quantitative solubility data for this specific compound is notably scarce. This guide, therefore, serves a dual purpose: first, to provide a robust theoretical framework for predicting its solubility profile based on its molecular structure and physicochemical properties, and second, to present a comprehensive, field-proven experimental protocol for its accurate determination. This document is intended for researchers, chemists, and formulation scientists who require reliable and reproducible solubility data to advance their work.

Introduction to the Solute: this compound

Understanding the fundamental properties of a solute is the first step in predicting its behavior in different solvent systems.

Chemical Structure:

Physicochemical Properties:

The molecule's structure imparts a unique combination of polarity and lipophilicity that directly governs its solubility.

| Property | Value | Source |

| CAS Number | 1722-19-6 | [1] |

| Molecular Formula | C₇H₁₀Cl₂N₄ | [1] |

| Molecular Weight | 221.09 g/mol | Calculated |

| Melting Point | 79-80 °C | [1] |

| XLogP3 | 2.02 | [1] |

| Appearance | Solid (predicted) | - |

The XLogP3 value of ~2.0 suggests a moderate degree of lipophilicity, indicating that the compound will favor organic solvents over aqueous media. The dichlorotriazine ring provides polar character and sites for potential intermolecular interactions, while the N,N-diethyl group contributes nonpolar, lipophilic bulk.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

Based on the molecule's hybrid characteristics, we can predict its solubility across common classes of organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High solubility is expected. The polar nature of the dichlorotriazine core can engage in dipole-dipole interactions with these solvents. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds and are known to effectively solvate similar heterocyclic structures[2]. Acetone and ethyl acetate should also be effective.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is predicted. While the compound lacks a hydrogen bond donor, the nitrogen atoms on the triazine ring can act as hydrogen bond acceptors. Therefore, it should be reasonably soluble in alcohols. However, its solubility might be slightly lower than in polar aprotic solvents because the energetic cost of disrupting the solvent's hydrogen-bonding network is not fully compensated. Structurally related compounds without alkyl groups show some solubility in methanol[3].

-

Nonpolar Solvents (e.g., Hexane, Heptane, Toluene): Low solubility is expected. The significant polarity imparted by the two chlorine atoms and the triazine ring is unlikely to be overcome by the relatively small diethylamino group. The dipole-dipole interactions required to dissolve the solid crystal lattice will not be favored in nonpolar media.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely. These solvents have a moderate polarity and can effectively solvate the polar regions of the molecule without having a strong, self-associating hydrogen-bonding network to overcome.

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to quantification, a rigorous experimental approach is necessary. The shake-flask method is universally recognized as the "gold standard" for determining true thermodynamic (or equilibrium) solubility[4][5]. This method ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value. It stands in contrast to kinetic solubility methods, which can overestimate true solubility due to the formation of metastable supersaturated solutions[6][7].

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is measured using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials & Equipment

-

Solute: this compound (solid)

-

Solvents: High-purity (≥99.5%) organic solvents of interest

-

Equipment:

-

Analytical balance (4 decimal places)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control (or a shaker placed in a constant temperature incubator)

-

Centrifuge

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

-

Calibrated HPLC system with a UV detector

-

Experimental Workflow

The following diagram outlines the critical steps in the shake-flask protocol.

Sources

A Comprehensive Technical Guide to 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone: Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction: This guide provides an in-depth analysis of 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone, a pivotal reagent in contemporary organic synthesis. We will delve into its fundamental chemical and physical properties, synthesis methodologies, and its critical role as a specialized oxidant. Particular focus is given to its application in organocatalysis, offering researchers and drug development professionals a comprehensive resource for leveraging this compound's unique reactivity.

A Note on Chemical Identification: The topic specifies CAS Number 3863-33-0. However, extensive database cross-referencing indicates that CAS 3863-33-0 corresponds to the reduced form , 4,4'-Bis(2,6-di-tert-butylphenol). The correct CAS Number for the oxidized subject of this guide, 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone , is 2455-14-3 . This guide will proceed with the properties and uses associated with CAS 2455-14-3.

Part 1: Core Chemical and Physical Properties

3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone, often abbreviated as DPQ, is a highly effective organic oxidant. Its bulky tert-butyl groups provide steric shielding, which modulates its reactivity and solubility, making it a valuable tool in specific synthetic contexts.

Chemical Identity and Characteristics

The fundamental properties of DPQ are summarized below, providing a snapshot of its key identifiers and computed descriptors.

| Property | Value | Source(s) |

| CAS Number | 2455-14-3 | [1][2][3] |

| Synonyms | DPQ, 3,5,3',5'-Tetra-tert-butyldiphenoquinone, 2,6-di-tert-butyl-4-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,5-dien-1-one | [2][4][5] |

| Molecular Formula | C₂₈H₄₀O₂ | [2][3] |

| Molecular Weight | 408.6 g/mol | [2][3] |

| Appearance | Red to dark blue or black crystalline powder | |

| Melting Point | 244-246 °C | |

| Purity (Typical) | >98% (HPLC) | [3] |

| XLogP3 | 7.9 | [2] |

| Spectroscopic Data | ¹³C NMR, FT-IR, and Mass Spectrometry data are publicly available. | [5] |

Part 2: Synthesis and Redox Mechanism

The utility of DPQ stems from its accessibility through synthesis and its well-defined behavior as a two-electron oxidant.

Synthesis via Oxidative Coupling

DPQ is readily prepared through the oxidative C-C coupling of the inexpensive and widely available precursor, 2,6-di-tert-butylphenol (DTBP).[4][6] This dimerization can be achieved using various catalytic systems, often involving a metal catalyst and an oxidant, such as molecular oxygen.[6][7] The general transformation is a robust and efficient method for producing DPQ on a laboratory scale.

Caption: Synthesis of DPQ via oxidative dimerization of 2,6-di-tert-butylphenol.

Mechanism of Action: A Two-Electron Acceptor

At its core, DPQ functions as a two-electron acceptor. In a typical reaction, it oxidizes a substrate by accepting two electrons and two protons, resulting in its conversion to the stable, corresponding bisphenol product, 4,4'-bis(2,6-di-tert-butylphenol).[4]

A significant advantage of DPQ over other oxidants like benzoquinone is the non-nucleophilic and sterically hindered nature of its reduced bisphenol byproduct.[4] This characteristic prevents the byproduct from interfering with electrophilic intermediates or participating in unwanted side reactions, simplifying reaction workup and improving product purity.[4]

Caption: The fundamental redox cycle of DPQ as a two-electron oxidant.

Part 3: Key Applications in Organic Synthesis

DPQ has become a preferred oxidant for a range of transformations, most notably in the field of N-Heterocyclic Carbene (NHC) organocatalysis.

Oxidative NHC Catalysis

NHC catalysis often involves the generation of a nucleophilic Breslow intermediate from an aldehyde. In oxidative NHC catalysis, this intermediate is intercepted and oxidized to form a highly electrophilic acyl azolium species. DPQ is exceptionally well-suited for this step.[8] The resulting acyl azolium is then readily attacked by a nucleophile to form the final product, regenerating the NHC catalyst.[9]

Key applications include:

-

Oxidative Esterification and Amidation: Aldehydes can be efficiently converted to esters or amides in the presence of an alcohol or amine nucleophile, an NHC catalyst, a base, and DPQ as the terminal oxidant.[4][10] This method is valued for its mild conditions and broad substrate scope.

-

Oxidative Acylation: The protocol allows for the selective acylation of alcohols using aldehydes as the acyl source, even in the presence of sensitive functional groups like amines.[4]

-

Oxidative Azidation: This transition-metal-free system can also be used for the mild oxidative azidation of aldehydes.[4]

Other Synthetic Uses

Beyond NHC catalysis, DPQ is employed in other oxidative transformations:

-

Coupling of Grignard Reagents: It can serve as an electron acceptor to facilitate the coupling of a wide range of functionalized Grignard compounds.[4]

-

Polyquinone Synthesis: DPQ can act as a dehydrogenating agent in the polymerization of hydroquinone, creating polyquinones with interesting redox-active properties.[11]

Part 4: Experimental Protocol: NHC-Catalyzed Oxidative Esterification

This section provides a representative, self-validating protocol for the oxidative esterification of an aromatic aldehyde with a primary alcohol, adapted from methodologies described in the literature.[4][12]

Materials and Reagents

-

Aldehyde: e.g., Benzaldehyde (1.0 mmol, 1.0 equiv)

-

Alcohol: e.g., Benzyl alcohol (1.2 mmol, 1.2 equiv)

-

NHC Precursor: e.g., 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.05 mmol, 0.05 equiv)

-

Base: e.g., 1,8-Diazabicycloundec-7-ene (DBU) (0.06 mmol, 0.06 equiv)

-

Oxidant: 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinone (DPQ) (1.1 mmol, 1.1 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF), 5 mL

-

Equipment: Oven-dried glassware, magnetic stirrer, inert atmosphere (N₂ or Ar)

Step-by-Step Methodology

-

Catalyst Preparation: To an oven-dried round-bottom flask under an inert atmosphere, add the NHC precursor (IPr·HCl) and anhydrous THF (2 mL). Cool the solution to 0 °C.

-

NHC Generation: Add the base (DBU) dropwise to the solution of the NHC precursor. Stir the mixture at 0 °C for 20-30 minutes to generate the free carbene in situ. The causality here is that the base deprotonates the imidazolium salt to form the active, nucleophilic NHC catalyst.

-

Reaction Assembly: To a separate oven-dried flask under an inert atmosphere, add the aldehyde (Benzaldehyde), the alcohol (Benzyl alcohol), and the oxidant (DPQ).

-

Initiation: Transfer the freshly prepared NHC solution from step 2 into the flask from step 3 via cannula.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed. The deep color of the DPQ will fade as it is reduced to the colorless bisphenol.

-

Workup and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude residue can be directly purified by flash column chromatography on silica gel. The non-polar nature of the bisphenol byproduct often allows for easy separation from the desired ester product.

-

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 3,3',5,5'-Tetra-tert-butyl-4,4'-dibenzoquinone | C28H40O2 | CID 225283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 3,3',5,5'-Tetra-tert-butyldiphenoquinone, DPQ [organic-chemistry.org]

- 5. spectrabase.com [spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of 2,4-Dichloro-6-(diethylamino)-s-triazine

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-6-(diethylamino)-s-triazine

Introduction

2,4,6-Trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is a cornerstone reagent in synthetic chemistry, prized for its versatile reactivity. The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for sequential, controlled nucleophilic substitution. This property makes it an ideal scaffold for constructing a vast array of molecules with applications ranging from herbicides to pharmaceuticals and performance polymers.[1]

This guide provides a comprehensive overview of the synthesis and characterization of a key monosubstituted derivative, 2,4-Dichloro-6-(diethylamino)-s-triazine. This compound serves as a vital intermediate, retaining two reactive chlorine sites for subsequent functionalization, thus enabling the creation of complex, non-symmetrically substituted triazines. We will delve into the mechanistic principles, provide a field-proven experimental protocol, and detail the analytical techniques required to validate the final product's identity and purity.

PART 1: Synthesis Methodology

Principle of Synthesis: Controlled Nucleophilic Aromatic Substitution

The synthesis of 2,4-Dichloro-6-(diethylamino)-s-triazine from cyanuric chloride and diethylamine is a classic example of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the triazine ring makes it highly susceptible to attack by nucleophiles. The reactivity of the chlorine atoms is temperature-dependent:

-

First Substitution: Highly reactive, occurs readily at low temperatures (0–5 °C).

-

Second Substitution: Requires moderate temperatures (room temperature to ~50 °C).

-

Third Substitution: Requires elevated temperatures and often more forcing conditions.

This tiered reactivity is the key to achieving selective monosubstitution. By maintaining a low reaction temperature (0 °C), we can ensure that the reaction proceeds primarily to the first substitution, minimizing the formation of di- and tri-substituted byproducts.[2] The reaction releases hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the diethylamine nucleophile, which would render it unreactive. An inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is typically employed for this purpose.[2]

Experimental Protocol

This protocol is designed for the reliable synthesis of 2,4-Dichloro-6-(diethylamino)-s-triazine on a laboratory scale.

Materials and Reagents:

| Reagent | CAS No. | Molecular Wt. | Quantity (10 mmol scale) | Notes |

| Cyanuric Chloride | 108-77-0 | 184.41 g/mol | 1.84 g (10 mmol) | Highly moisture-sensitive, corrosive, and toxic. Handle in a fume hood with appropriate PPE.[3] |

| Diethylamine | 109-89-7 | 73.14 g/mol | 0.73 g (1.02 mL, 10 mmol) | Volatile and corrosive. Handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 1.38 g (10 mmol) | Anhydrous grade recommended. Acts as an acid scavenger.[2] |

| Acetone | 67-64-1 | 58.08 g/mol | ~100 mL | Anhydrous grade recommended. |

| Distilled Water | 7732-18-5 | 18.02 g/mol | As needed | For work-up. |

| Crushed Ice | N/A | N/A | As needed | For temperature control and precipitation. |

Step-by-Step Procedure:

-

Reagent Preparation: In a fume hood, separately dissolve cyanuric chloride (1.84 g, 10 mmol) and diethylamine (1.02 mL, 10 mmol) in 50 mL of anhydrous acetone each in separate flasks.[2]

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and place it in an ice-water bath to maintain a temperature of 0 °C.

-

Initiation: Add the cyanuric chloride solution to the round-bottom flask. While stirring vigorously, add potassium carbonate (1.38 g, 10 mmol).[2]

-

Nucleophilic Addition: Add the diethylamine solution dropwise to the stirring suspension of cyanuric chloride and K₂CO₃ over 15-20 minutes. Crucially, maintain the internal reaction temperature at 0–5 °C throughout the addition to prevent over-reaction. [2]

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 4 hours.[2]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate:Hexane, 3:7). Visualize spots using UV light. The starting cyanuric chloride should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up and Isolation:

-

Once the reaction is complete, filter the mixture to remove the potassium salts (K₂CO₃ and KCl).

-

Transfer the filtrate to a beaker and pour it slowly into ~200 mL of crushed ice/water with stirring.

-

A white precipitate of 2,4-Dichloro-6-(diethylamino)-s-triazine will form.

-

Collect the solid product by vacuum filtration, washing it thoroughly with cold distilled water.

-

-

Drying: Dry the product under vacuum to yield a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,4-Dichloro-6-(diethylamino)-s-triazine.

PART 2: Characterization

Thorough characterization is essential to confirm the successful synthesis of the target molecule and assess its purity. The following techniques are standard for this compound.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques. Note that exact values may vary slightly based on the instrument and conditions used. Data is extrapolated from structurally similar compounds.[4][5]

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~3.6 ppm (quartet, 4H, -N-CH₂ -CH₃) |

| ~1.2 ppm (triplet, 6H, -N-CH₂-CH₃ ) | ||

| ¹³C NMR | Chemical Shift (δ) | ~171 ppm (C-Cl) |

| ~168 ppm (C-N) | ||

| ~43 ppm (-C H₂-CH₃) | ||

| ~13 ppm (-CH₂-C H₃) | ||

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 221 (³⁵Cl₂), 223 (³⁵Cl³⁷Cl), 225 (³⁷Cl₂) |

| Key Fragments | Loss of Cl, ethyl group, or diethylamino group | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1550-1600 cm⁻¹ (Triazine ring C=N stretch) |

| ~850 cm⁻¹ (Triazine ring breathing) | ||

| ~2970 cm⁻¹ (C-H stretch, alkyl) |

Interpretation of Results

-

NMR Spectroscopy: The proton (¹H) NMR spectrum should clearly show the characteristic quartet and triplet signals of an ethyl group, integrating to 4 and 6 protons, respectively. The carbon (¹³C) NMR will confirm the presence of four distinct carbon environments: two for the triazine ring (one attached to the nitrogen of the diethylamino group and two equivalent carbons attached to chlorine), and two for the ethyl groups.

-

Mass Spectrometry: The mass spectrum provides the molecular weight. A key feature will be the isotopic pattern of the molecular ion peak, which will show a characteristic M, M+2, and M+4 pattern in an approximate 9:6:1 ratio, confirming the presence of two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. The strong absorption bands in the 1550-1600 cm⁻¹ region are characteristic of the s-triazine ring's C=N stretching vibrations, while the C-H stretches from the diethylamino group will appear around 2970 cm⁻¹.

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

PART 3: Safety and Handling

Researcher safety is paramount. A thorough understanding of the hazards associated with the reagents is mandatory before beginning any experimental work.

-

Cyanuric Chloride: This is the most hazardous reagent in the synthesis.

-

Toxicity: It is toxic if swallowed and fatal if inhaled.[3] Do not breathe dust or fumes. All manipulations must be performed in a certified chemical fume hood.

-

Corrosivity: Causes severe skin burns and eye damage.[3]

-

Reactivity: Reacts exothermically and violently with water, releasing heat and toxic HCl gas.[6][7] Keep the workplace and all glassware scrupulously dry.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[6]

-

-

Diethylamine: A volatile, flammable, and corrosive liquid. It can cause skin and eye burns. Handle exclusively in a fume hood.

-

Acetone: A highly flammable solvent. Ensure there are no sources of ignition in the vicinity.[7]

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any reactive materials carefully before disposal.

References

-

Sdfine. (n.d.). Cyanuric chloride Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Cyanuric Trichloride. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

-

Kumar, V., et al. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, Elsevier. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of 2,4-dichloro-6-amino-s-triazines.

-

ChemSynthesis. (2025). 2,4-dichloro-6-(2,2-diethoxyvinyl)-1,3,5-triazine. Retrieved from [Link]

-

Cockerill, A. F., et al. (1974). s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products. J. Chem. Soc., Perkin Trans. 2, 723-728. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-6-isopropylamino-s-triazine. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloro-6-methyl-1,3,5-triazine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-morpholino-1,3,5-triazine. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-(diethylamino)-6-(hexahydro-1'-azepinyl)-1,3,5-triazine. Retrieved from [Link]

-

NIST. (n.d.). s-Triazine, 6-butylamino-2,4-diamino-, monohydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Alzchem Group. (n.d.). 2,4-Dichloro-6-hydroxy-1,3,5-triazine sodium salt. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-N'-(1-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-AMINO-s-TRIAZINE-2,4-DIOL. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine | C5H6Cl2N4 | CID 16985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. nj.gov [nj.gov]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Art of Control: A Technical Guide to the Reactivity of Dichlorotriazine Derivatives with Nucleophiles

This guide provides an in-depth exploration of the reactivity of dichlorotriazine derivatives with nucleophiles, a cornerstone of synthetic chemistry with profound implications in drug discovery, materials science, and diagnostics. As researchers and drug development professionals, a deep, mechanistic understanding of these reactions is not merely academic; it is the foundation upon which novel molecular architectures with tailored functionalities are built. We will dissect the principles of the nucleophilic aromatic substitution (SNAr) reaction on the triazine core, elucidate the factors governing its selectivity, and provide robust, field-proven protocols to empower your research and development endeavors.

The Electron-Deficient Triazine Core: A Hub for Nucleophilic Attack

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic renders the carbon atoms highly electrophilic and, consequently, susceptible to attack by nucleophiles.[1][2] When substituted with good leaving groups, such as chlorine atoms, these derivatives become powerful synthons for the construction of a diverse array of functionalized molecules.[1]

The reaction proceeds via a well-established two-step addition-elimination mechanism, a classic example of nucleophilic aromatic substitution (SNAr).[1][3][4][5]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This initial, rate-determining step disrupts the aromaticity of the triazine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4][5]

-

Elimination and Restoration of Aromaticity: The aromaticity of the triazine ring is subsequently restored through the expulsion of the chloride ion, an excellent leaving group.[1]

The ability to perform sequential and controlled substitutions of the chlorine atoms is a key feature of dichlorotriazine chemistry, allowing for the precise installation of different nucleophiles onto the same triazine core.[1][2]

The SNAr mechanism for the reaction of a dichlorotriazine derivative.

Mastering Selectivity: The Pillars of Controlled Substitution

The sequential and selective substitution of chlorine atoms on a dichlorotriazine core is not a matter of chance but a direct consequence of carefully manipulated reaction parameters. Understanding and controlling these factors are paramount to achieving the desired substitution pattern.

Temperature: The Primary Lever of Control

Temperature is the most critical factor in dictating the degree of substitution. The reactivity of the chlorine atoms is highly temperature-dependent. The first nucleophilic substitution can often be achieved at low temperatures (e.g., 0-5°C), while the second substitution requires higher temperatures, typically room temperature or above.[6] This is because the introduction of an electron-donating nucleophile in the first step reduces the electrophilicity of the remaining carbon-chlorine bonds, making subsequent substitutions more challenging and requiring more energy.[1][6]

The Nature of the Nucleophile: A Hierarchy of Reactivity

The intrinsic reactivity of the nucleophile plays a significant role in the reaction's outcome. The general order of preferential incorporation into the triazine core is often observed as: Alcohols > Thiols > Amines .[6][7] This hierarchy is crucial when planning the synthesis of mixed-substituted triazines. For instance, in the synthesis of an O,N-disubstituted triazine, the oxygen nucleophile should be introduced first, as the incorporation of an amine significantly deactivates the ring towards further substitution by other nucleophiles.[2][8]

pH and Base: The Unsung Heroes of the Reaction

Maintaining the appropriate pH is essential, particularly when working with nucleophiles that possess acidic or basic functionalities. For reactions involving amines or in aqueous media, a base such as sodium carbonate, potassium carbonate, or a non-nucleophilic organic base like diisopropylethylamine (DIEA) is required to neutralize the hydrochloric acid (HCl) generated during the substitution.[6][7][9] Failure to neutralize the generated acid can lead to protonation of the nucleophile, rendering it unreactive, or in some cases, acid-catalyzed hydrolysis of the triazine ring.[10] The choice of base and solvent is critical; for instance, DIEA is often preferred in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) due to its solubility and non-nucleophilic nature.[7]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear steps and checkpoints to ensure successful and reproducible outcomes.

Protocol 1: Synthesis of a Monosubstituted Dichlorotriazine Derivative

Objective: To selectively replace one chlorine atom of a dichlorotriazine derivative with an amine nucleophile.

Materials:

-

Substituted Dichlorotriazine (1.0 eq)

-

Amine Nucleophile (1.0 eq)

-

Diisopropylethylamine (DIEA) (1.0-1.2 eq)[6]

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[6]

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the substituted dichlorotriazine in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.[6]

-

In a separate flask, dissolve the amine nucleophile and DIEA in anhydrous DCM.

-

Slowly add the nucleophile solution dropwise to the stirring dichlorotriazine solution while maintaining the temperature at 0°C.[7]

-

Stir the reaction mixture at 0°C for 30-60 minutes.[2]

-

Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the starting dichlorotriazine and the appearance of a new, less polar spot corresponding to the monosubstituted product should be observed.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[6]

-

Extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Disubstituted Triazine Derivative

Objective: To introduce a second, different nucleophile onto the monosubstituted triazine core.

Materials:

-

Monosubstituted Monochloro-s-triazine (from Protocol 1) (1.0 eq)

-

Second Nucleophile (e.g., another amine, alcohol, or thiol) (1.0-1.1 eq)

-

DIEA or another suitable base (1.0-1.2 eq)[6]

-

Anhydrous DCM or THF[6]

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the monosubstituted starting material in anhydrous DCM in a round-bottom flask.

-

Add the second nucleophile to the solution, followed by the addition of DIEA.[6]

-